15-Methoxypatagonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 15-Methoxypatagonic acid involves several steps, including the extraction of the compound from natural sources and subsequent purification. The compound is typically isolated using solvent extraction methods, where solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are used . The purified compound is then characterized using techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Callicarpa pedunculata, followed by purification and quality control processes. The compound is stored at -20°C to maintain its stability and is shipped under controlled conditions to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions

15-Methoxypatagonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo-derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various oxo- and hydroxy-derivatives of this compound, which can be further studied for their biological activities .

Aplicaciones Científicas De Investigación

15-Methoxypatagonic acid has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals

Mecanismo De Acción

The mechanism of action of 15-Methoxypatagonic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 15-Methoxypatagonic acid include:

- This compound

- 11-oxo-ETE

- 15-oxo-ETE

Uniqueness

This compound is unique due to its specific molecular structure and the presence of both methoxy and oxo functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

15-Methoxypatagonic acid is a clerodane diterpenoid compound primarily isolated from the leaves of Casearia sylvestris. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

- Molecular Formula : C_{20}H_{30}O_3

- Molecular Weight : 362.46 g/mol

- CAS Number : 115783-35-2

This compound exerts its biological effects through various mechanisms:

- Anti-inflammatory Activity : It modulates signaling pathways associated with inflammation, particularly by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophages and neutrophils .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in biological systems .

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages with an IC50 value of approximately 17.49 μM. Additionally, it has been reported to reduce paw edema in carrageenan-induced inflammation models in rats at doses ranging from 50 to 200 mg/kg .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and FRAP. Results indicate that it effectively reduces oxidative damage, thereby supporting cellular health and longevity .

Comparative Analysis with Similar Compounds

| Compound Name | Source | IC50 (μM) Anti-inflammatory | IC50 (μM) Antioxidant |

|---|---|---|---|

| This compound | Casearia sylvestris | 17.49 | Not specified |

| Clerodane Diterpenoid A | Callicarpa cathayana | 20.6 | Not specified |

| Clerodane Diterpenoid B | Polyalthia longifolia | 22.4 | Not specified |

Case Studies

- Carrageenan-Induced Paw Edema in Rats :

- Oxidative Stress Model :

Propiedades

IUPAC Name |

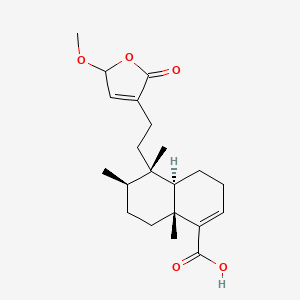

(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(22)23)6-5-7-16(21)20(13,2)11-9-14-12-17(25-4)26-19(14)24/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,22,23)/t13-,16-,17?,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCDRCCSEGFFNK-CULFUZIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.